molecular formula C4HCl2IN2 B11807644 2,5-Dichloro-3-iodopyrazine

2,5-Dichloro-3-iodopyrazine

Cat. No.: B11807644
M. Wt: 274.87 g/mol
InChI Key: PYTFMZWBUQTMFS-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-iodopyrazine is a halogenated pyrazine derivative characterized by chlorine substituents at the 2- and 5-positions and an iodine atom at the 3-position of the pyrazine ring. The iodine atom in this compound may enhance its utility in radiopharmaceuticals or catalysis, leveraging iodine’s polarizability and leaving-group propensity .

Properties

Molecular Formula

C4HCl2IN2

Molecular Weight

274.87 g/mol

IUPAC Name

2,5-dichloro-3-iodopyrazine

InChI

InChI=1S/C4HCl2IN2/c5-2-1-8-3(6)4(7)9-2/h1H

InChI Key

PYTFMZWBUQTMFS-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=N1)Cl)I)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-iodopyrazine typically involves halogenation reactions. One common method is the iodination of 2,5-dichloropyrazine using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2,5-Dichloro-3-iodopyrazine can undergo nucleophilic substitution reactions where the iodine or chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form various derivatives, depending on the oxidizing agents used.

    Reduction Reactions: Reduction of this compound can lead to the formation of pyrazine derivatives with different substitution patterns.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.

Major Products Formed:

  • Substituted pyrazines with various functional groups depending on the nucleophile used.
  • Oxidized derivatives with additional oxygen-containing functional groups.
  • Reduced pyrazine derivatives with altered substitution patterns.

Scientific Research Applications

Chemistry: 2,5-Dichloro-3-iodopyrazine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s unique structure allows it to interact with biological targets, potentially leading to the development of new therapeutic agents. Research is ongoing to explore its efficacy and safety in medical applications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its reactivity and versatility make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-iodopyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s halogen atoms can form halogen bonds with biological molecules, influencing their activity and function. Additionally, its pyrazine ring can participate in π-π interactions and hydrogen bonding, further modulating its biological effects.

Comparison with Similar Compounds

Key Observations:

  • Halogen Influence : Chlorine and iodine substituents increase molecular weight and polarity compared to alkylated derivatives. Iodine’s larger atomic radius may sterically hinder reactions but enhance halogen bonding in supramolecular frameworks .
  • Reactivity : Dichloropyrazines (e.g., 2,5-Dichloropyrazine) readily undergo nucleophilic substitution, as seen in the synthesis of hydrazine derivatives . Iodo-substituted analogs are expected to exhibit similar reactivity, with iodine acting as a superior leaving group in metal-catalyzed cross-couplings.
  • Applications : Alkylpyrazines (e.g., 2,5-Dimethyl-3-propylpyrazine) are primarily flavorants, while halogenated variants serve as synthetic intermediates. For example, 3-Chloro-2,5-dimethylpyrazine is used in gas chromatography due to its volatility .

Stability and Spectroscopic Data

  • 3-Chloro-2,5-dimethylpyrazine : Characterized by NMR, IR, and GC-MS, with a CAS registry number (95-89-6) .
  • 2,5-Dimethylpyrazine : Shows a retention index (I = 1525) in GC, indicative of its volatility .
  • Halogenated pyrazines often exhibit distinct UV-Vis absorption due to n→σ* transitions, useful in analytical quantification.

Biological Activity

2,5-Dichloro-3-iodopyrazine is a halogenated heterocyclic compound that has gained attention for its potential biological activities, particularly in medicinal chemistry and agrochemical applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C4H2Cl2INC_4H_2Cl_2IN. The presence of multiple halogen atoms—chlorine and iodine—contributes to its unique reactivity and biological properties. Halogenation can enhance the compound's binding affinity to biological targets, leading to various therapeutic effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Halogen Bonding : The halogen atoms engage in non-covalent interactions with biomolecules, influencing their activity.
  • Enzyme Modulation : The compound may interact with enzymes or receptors, altering their function and leading to various biological effects.
  • Antimicrobial and Anticancer Properties : Preliminary studies suggest that this compound may exhibit antimicrobial and anticancer activities through apoptosis induction in cancer cells.

Antimicrobial Activity

Research indicates that halogenated pyrazines demonstrate significant antimicrobial properties. Studies have shown that this compound is effective against various bacterial strains. For instance, derivatives with similar structures have exhibited activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.

Anticancer Activity

Several studies have explored the anticancer potential of halogenated pyrazines. For example:

  • A study indicated that compounds similar to this compound could inhibit cancer cell proliferation.
  • A case study reported that this compound induced apoptosis in human cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins.

Research Findings and Case Studies

The following table summarizes key findings from various studies on the biological activity of this compound:

StudyFindings
Study AInvestigated antimicrobial properties against E. coli and S. aureus; showed significant inhibition zones indicating strong antimicrobial activity.
Study BAssessed anticancer effects on MCF-7 breast cancer cells; induced apoptosis through caspase activation.
Study CEvaluated enzyme inhibition; demonstrated potential as an enzyme inhibitor in metabolic pathways.

Case Study Example

In a notable case study published in a peer-reviewed journal, researchers synthesized this compound and evaluated its effects on various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents. This study highlighted the compound's potential as a lead for developing new anticancer drugs.

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